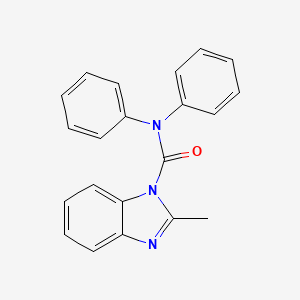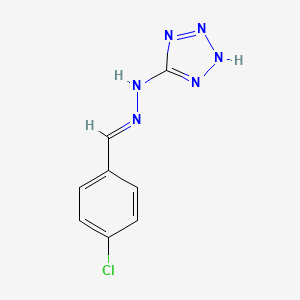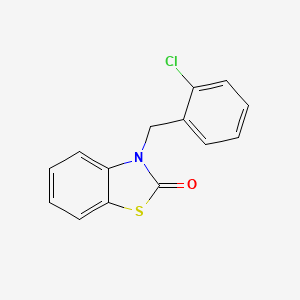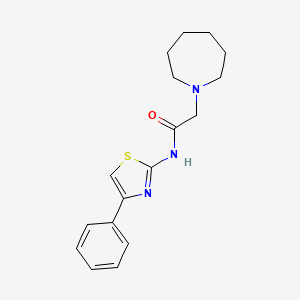
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide, also known as DMBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the family of benzimidazole derivatives and has been shown to possess a range of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in the cell. Additionally, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to possess a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, there are also limitations to the use of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain contexts. Additionally, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which could be used as anti-cancer agents. Another area of interest is the development of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide-based fluorescent probes for detecting DNA damage, which could be useful in a variety of contexts. Additionally, further research is needed to understand the mechanism of action of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide and to identify its potential applications in other areas of scientific research.
Synthesemethoden
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzimidazole with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylbenzimidazole with diphenylisocyanate or diphenylurea in the presence of a catalyst such as silver carbonate. The yield of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is typically high, and the compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has also been investigated for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for use in photodynamic therapy. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the activity of certain enzymes, making it a potentially useful tool for studying enzyme kinetics.
Eigenschaften
IUPAC Name |
2-methyl-N,N-diphenylbenzimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-16-22-19-14-8-9-15-20(19)23(16)21(25)24(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXDKBBURNVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)


![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)


![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)
